molecular formula C20H44O3Si B14308571 Heptadecyl(trimethoxy)silane CAS No. 111859-30-4

Heptadecyl(trimethoxy)silane

Cat. No.: B14308571
CAS No.: 111859-30-4
M. Wt: 360.6 g/mol
InChI Key: MLNCEQPFSFGNIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Heptadecyl(trimethoxy)silane is an organosilicon compound with the chemical formula C20H44O3Si. It is a type of silane coupling agent, which is widely used in various industrial and scientific applications due to its ability to form strong bonds between organic and inorganic materials. This compound is particularly known for its hydrophobic properties and is often used to modify surfaces to make them water-repellent.

Preparation Methods

Synthetic Routes and Reaction Conditions

Heptadecyl(trimethoxy)silane can be synthesized through several methods. One common approach involves the reaction of heptadecyl alcohol with trimethoxysilane in the presence of a catalyst. The reaction typically occurs under mild conditions, with the alcohol and silane being mixed in a solvent such as toluene or hexane. The mixture is then heated to facilitate the reaction, resulting in the formation of this compound and methanol as a byproduct.

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of a continuous flow reactor. This method allows for the efficient and scalable production of the compound. The reactants are continuously fed into the reactor, where they undergo the reaction under controlled temperature and pressure conditions. The product is then purified through distillation or other separation techniques to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

Heptadecyl(trimethoxy)silane undergoes several types of chemical reactions, including hydrolysis, condensation, and substitution reactions.

    Hydrolysis: In the presence of water, this compound hydrolyzes to form heptadecylsilanetriol and methanol. This reaction is often catalyzed by acids or bases.

    Condensation: The hydrolyzed product can further undergo condensation reactions to form siloxane bonds, leading to the formation of polymeric structures.

    Substitution: this compound can also participate in substitution reactions where the methoxy groups are replaced by other functional groups.

Common Reagents and Conditions

    Hydrolysis: Water, acid or base catalysts.

    Condensation: Silanol groups, heat.

    Substitution: Various nucleophiles, solvents like toluene or hexane.

Major Products Formed

    Hydrolysis: Heptadecylsilanetriol, methanol.

    Condensation: Polymeric siloxanes.

    Substitution: Functionalized silanes with different organic groups.

Scientific Research Applications

Heptadecyl(trimethoxy)silane has a wide range of applications in scientific research and industry:

    Chemistry: Used as a silane coupling agent to improve the adhesion between organic polymers and inorganic materials. It is also used in the synthesis of functionalized surfaces and materials.

    Biology: Employed in the modification of biomaterials to enhance their biocompatibility and hydrophobicity.

    Medicine: Utilized in the development of drug delivery systems and medical devices due to its ability to modify surface properties.

    Industry: Applied in the production of water-repellent coatings, adhesives, and sealants. It is also used in the treatment of textiles and glass to impart hydrophobic properties.

Mechanism of Action

The primary mechanism by which heptadecyl(trimethoxy)silane exerts its effects is through the formation of strong covalent bonds with both organic and inorganic surfaces. The methoxy groups of the compound hydrolyze in the presence of water to form silanol groups, which can then condense with other silanol groups or react with hydroxyl groups on surfaces. This results in the formation of stable siloxane bonds, which enhance the adhesion and durability of the treated surfaces.

Comparison with Similar Compounds

Heptadecyl(trimethoxy)silane can be compared with other silane coupling agents such as octadecyl(trimethoxy)silane and trimethoxysilane.

    Octadecyl(trimethoxy)silane: Similar in structure but has an additional carbon in the alkyl chain, which can affect its hydrophobicity and reactivity.

    Trimethoxysilane: Lacks the long alkyl chain, making it less hydrophobic but more reactive in forming siloxane bonds.

This compound is unique due to its balance of hydrophobicity and reactivity, making it suitable for a wide range of applications where both properties are desired.

Properties

CAS No.

111859-30-4

Molecular Formula

C20H44O3Si

Molecular Weight

360.6 g/mol

IUPAC Name

heptadecyl(trimethoxy)silane

InChI

InChI=1S/C20H44O3Si/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-24(21-2,22-3)23-4/h5-20H2,1-4H3

InChI Key

MLNCEQPFSFGNIW-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCC[Si](OC)(OC)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.